molecular formula C18H27Cl B13792085 1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene

1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene

Cat. No.: B13792085
M. Wt: 278.9 g/mol
InChI Key: HBCXLFOTZRKLLD-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene is an organic compound that features a cyclohexyl ring substituted with a chloromethyl group and a pentylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene typically involves the chloromethylation of a cyclohexyl derivative followed by coupling with a pentylbenzene moiety. One common method involves the reaction of cyclohexylmethanol with thionyl chloride to form the chloromethyl derivative, which is then reacted with pentylbenzene under Friedel-Crafts alkylation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclohexyl and pentylbenzene moieties may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloromethyl-4-cyclohexylnaphthalene
  • 1-Chloromethyl-4-cyclohexylbenzene
  • 4-Chloromethylcyclohexane

Uniqueness

1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene is unique due to its specific combination of a cyclohexyl ring with a chloromethyl group and a pentylbenzene moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C18H27Cl

Molecular Weight

278.9 g/mol

IUPAC Name

1-[4-(chloromethyl)cyclohexyl]-4-pentylbenzene

InChI

InChI=1S/C18H27Cl/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-7,10-11,16,18H,2-5,8-9,12-14H2,1H3

InChI Key

HBCXLFOTZRKLLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2CCC(CC2)CCl

Origin of Product

United States

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